JNJ-39327041
CAS No.: 1093069-32-9
Cat. No.: VC0531306
Molecular Formula: C31H42N6O5S
Molecular Weight: 610.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093069-32-9 |
|---|---|
| Molecular Formula | C31H42N6O5S |
| Molecular Weight | 610.8 g/mol |
| IUPAC Name | N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |
| Standard InChI | InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1 |
| Standard InChI Key | DVEFPFWCRFYKTG-AREMUKBSSA-N |
| Isomeric SMILES | CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
| SMILES | CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
| Canonical SMILES | CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
JNJ-39327041 is a synthetic small molecule with the molecular formula C₃₁H₄₂N₆O₅S and a molecular weight of 610.8 g/mol . Its IUPAC name, N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide, underscores its structural complexity, which includes a sulfonamide moiety, a thiazole ring, and a piperazine derivative . These features contribute to its pharmacokinetic profile, including moderate solubility in organic solvents like DMSO and ethanol .
Table 1: Key Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| CAS Number | 1093069-32-9 | |
| Molecular Formula | C₃₁H₄₂N₆O₅S | |
| Molecular Weight | 610.8 g/mol | |
| Purity | >98% | |
| Storage Conditions | -20°C (lyophilized or solid) |
Preclinical Applications and Research Findings
Cardiovascular Disease
In animal models of chronic heart failure, JNJ-39327041 demonstrated efficacy in attenuating cardiac hypertrophy and improving hemodynamic parameters . These effects correlate with reduced urotensin-II-mediated signaling, highlighting its potential as a cardioprotective agent .
Metabolic Disorders
Preliminary data suggest UT receptor blockade may improve insulin sensitivity and lipid metabolism, though no peer-reviewed studies confirming these effects for JNJ-39327041 are available .
Developmental Status and Challenges
Despite promising preclinical results, JNJ-39327041’s development status is unclear. Public records indicate no advancement beyond early research phases since 2010 . Johnson & Johnson’s recent pipeline updates focus on other candidates (e.g., nipocalimab for myasthenia gravis), with no mention of JNJ-39327041 . Barriers to progression may include optimization challenges (e.g., selectivity, toxicity) or strategic prioritization of alternative therapies .
Future Directions and Research Gaps
Further studies are warranted to elucidate:
-
Dose-response relationships in advanced disease models.
-
Safety profiles in long-term toxicity assays.
-
Combination therapies with existing cardiovascular agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume